(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and fluoropyridinyl groups, makes it a valuable molecule for studying the effects of fluorination on chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 3-fluoropyridine under controlled conditions. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoropyridinyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol: Lacks the (1R) stereochemistry.
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-ol: Different position of the fluorine atom on the pyridine ring.
2,2,2-trifluoro-1-(4-fluoropyridin-3-yl)ethan-1-ol: Different position of the fluorine atom on the pyridine ring.
Uniqueness
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the position of the fluorine atoms. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5F4NO |
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Molecular Weight |
195.11 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
InChI Key |
JNXWGLARRJZWRB-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)O)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
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